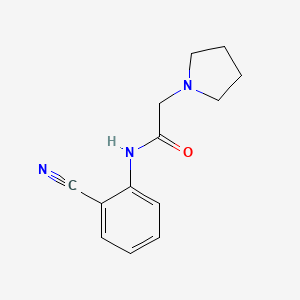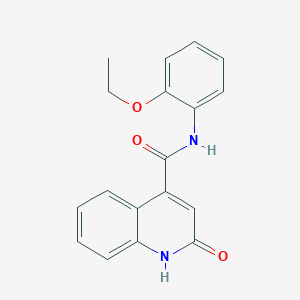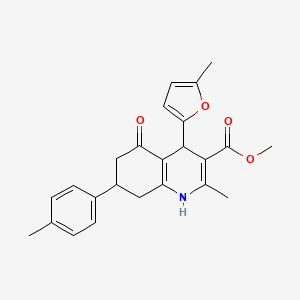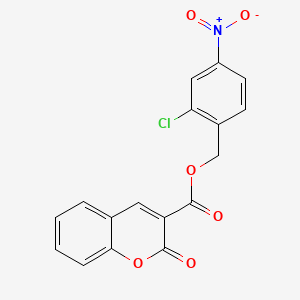![molecular formula C18H22N2OS B4209961 N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)sulfanylpropanamide](/img/structure/B4209961.png)
N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)sulfanylpropanamide
Overview
Description
N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)sulfanylpropanamide is an organic compound that belongs to the class of anilides. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propanamide moiety through a thioether linkage. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)sulfanylpropanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Thioether Linkage: The reaction between 4-methylthiophenol and 2-bromo-1-(4-dimethylaminophenyl)propan-1-one under basic conditions to form the thioether intermediate.
Amidation Reaction: The intermediate is then reacted with ammonia or an amine to form the final propanamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)sulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, thiols, and amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted anilides.
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)sulfanylpropanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)sulfanylpropanamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the thioether and amide functionalities may contribute to its binding affinity and specificity. The compound’s effects are mediated through modulation of enzyme activity, receptor binding, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N-[1-(2-phenethyl)-4-piperidinyl]propanamide: Known for its potent analgesic properties.
N-[4-(dimethylamino)phenyl]-3-(5-methyl-2-furanyl)-2-propenamide: Shares structural similarities and exhibits comparable biological activities.
Uniqueness
N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)sulfanylpropanamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its structural features allow for diverse applications in research and industry, making it a valuable compound for further exploration.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-(4-methylphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-13-5-11-17(12-6-13)22-14(2)18(21)19-15-7-9-16(10-8-15)20(3)4/h5-12,14H,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFNNFDTSVYVJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]phenyl]propan-1-one;oxalic acid](/img/structure/B4209878.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4209883.png)
![1-[2-(2-methylphenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4209891.png)

![N-(3-methylbutyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4209903.png)
![4-[2-(2-Methylphenoxy)propanoylamino]benzamide](/img/structure/B4209907.png)
![2-[(2-furylmethyl)amino]-N-(3-methoxyphenyl)-2-thioxoacetamide](/img/structure/B4209912.png)


![2-[(3-bromo-4-methoxybenzoyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4209933.png)
![N-({3-chloro-4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)pentanamide](/img/structure/B4209938.png)

![2-[(5-CYCLOHEXYL-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(2-METHYL-1H-INDOL-3-YL)ETHAN-1-ONE](/img/structure/B4209966.png)
![1-benzyl-4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine;oxalic acid](/img/structure/B4209972.png)
